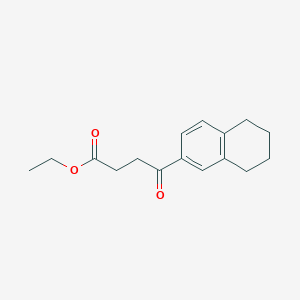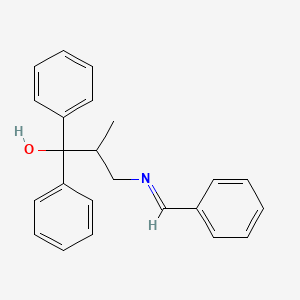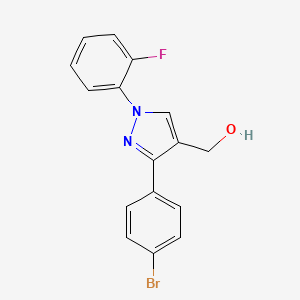
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: is a chemical compound with the following structural formula:
C16H21NO3
It belongs to the class of esters and is characterized by its bicyclic naphthalene ring system. The compound is also known by other names, such as 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:
Carboxylic acid+Ethanol→Ester+Water
Industrial Production::
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The carbonyl group in the ester can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the carboxylic acid and alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., Grignard reagents, amines).
Hydrolysis: Acidic or basic conditions (e.g., concentrated HCl, NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The ester can be converted to the corresponding carboxylic acid.
- Reduction: The ester can yield the corresponding alcohol.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As an intermediate in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar ester functionalities and naphthalene-based structures exist. the unique combination of the naphthalene ring and the ester group sets Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate apart.
Remember that this compound is primarily used in research and not widely available due to its specialized nature
Propriétés
Numéro CAS |
5333-98-2 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3 |
Clé InChI |
PHAAGPQAOYFUBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)



![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)


![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)
